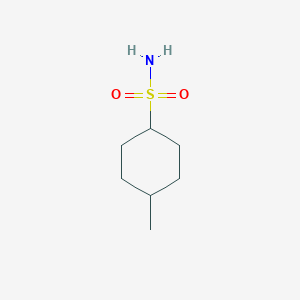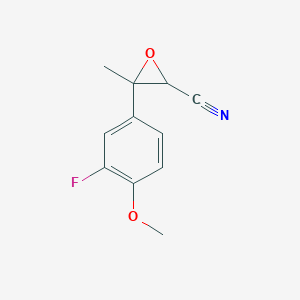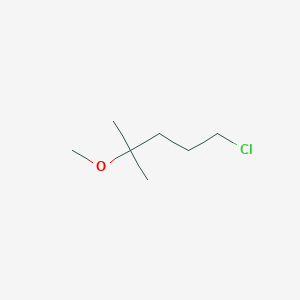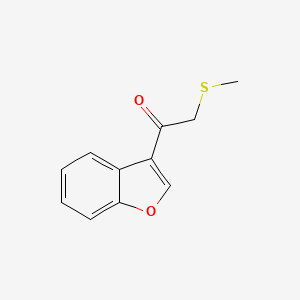
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one is an organic compound that features a benzofuran ring and a methylsulfanyl group. Compounds containing benzofuran structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one typically involves the formation of the benzofuran ring followed by the introduction of the methylsulfanyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Thioether Formation: Introduction of the methylsulfanyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity, including antimicrobial or anticancer properties.
Medicine: Exploration as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Benzofuran-3-YL)-2-(methylthio)ethan-1-one: Similar structure with a methylthio group.
1-(1-Benzofuran-3-YL)-2-(ethylsulfanyl)ethan-1-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Propriétés
Formule moléculaire |
C11H10O2S |
|---|---|
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
1-(1-benzofuran-3-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H10O2S/c1-14-7-10(12)9-6-13-11-5-3-2-4-8(9)11/h2-6H,7H2,1H3 |
Clé InChI |
FSFJSMMVWROOPK-UHFFFAOYSA-N |
SMILES canonique |
CSCC(=O)C1=COC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)

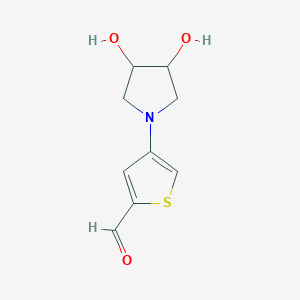
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
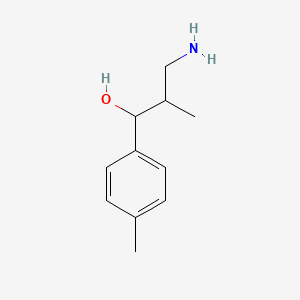
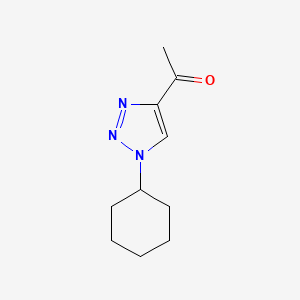
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)
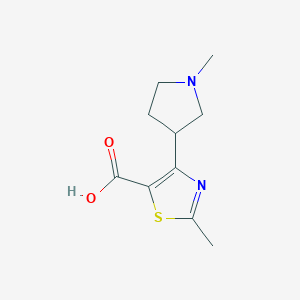
![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)
